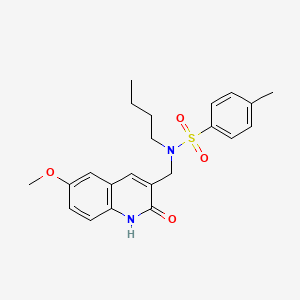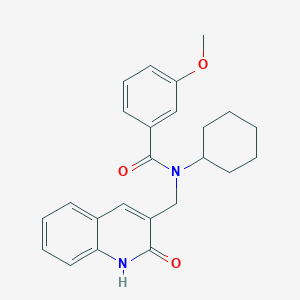
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a compound that has been studied for its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has also been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has various biochemical and physiological effects, which make it a promising candidate for further research. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This can lead to the suppression of tumor growth and the inhibition of metastasis.
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the production of inflammatory cytokines and chemokines, which can lead to the suppression of inflammation.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments include its high purity and yield, as well as its potential for use in various scientific research applications. However, the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of research is in the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide as a therapeutic agent for cancer and Alzheimer's disease. Further research is needed to determine the safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in human clinical trials.
Another area of research is in the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide as a tool for studying the mechanisms of cell death and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide can be used to study the role of topoisomerase II and protein kinase C in these processes.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is a promising compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has various biochemical and physiological effects, which make it a promising candidate for further research. However, further research is needed to determine the safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in human clinical trials.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride to form 2-benzoyloxy-8-methylquinoline. This intermediate is then reacted with 3,4-dimethoxy-N-propylbenzylamine to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been optimized to produce high yields and purity.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been studied for its potential use as a therapeutic agent in various scientific research applications. One area of research has been in the treatment of cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research in cancer treatment.
Another area of research has been in the treatment of Alzheimer's disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide a potential candidate for further research in the treatment of Alzheimer's disease.
特性
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-11-25(23(27)17-9-10-19(28-3)20(13-17)29-4)14-18-12-16-8-6-7-15(2)21(16)24-22(18)26/h6-10,12-13H,5,11,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEVBTDUSDRUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

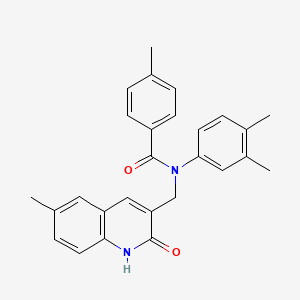
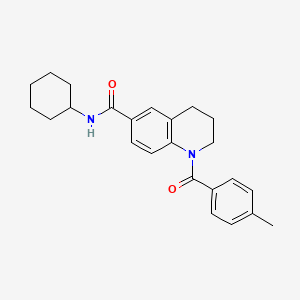

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

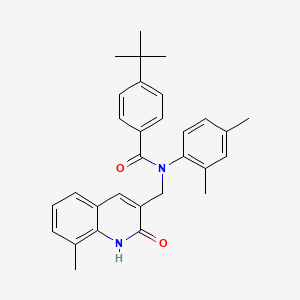

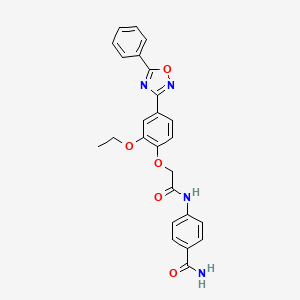
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


